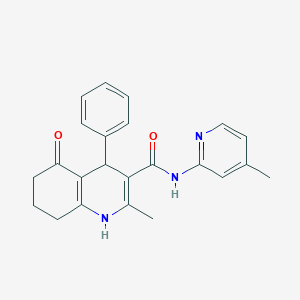
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone is a complex organic compound that features a quinoline core substituted with bromine, morpholine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
The bromination of the quinoline core is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic quinoline core can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Formation of nitroquinoline derivatives.
Sulfonation: Formation of sulfonylquinoline derivatives.
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular signaling pathways, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 1-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)ethanone
- 1-(6-Bromo-4-phenylquinolin-2-yl)phenol
- 1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
Uniqueness
1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities and applications.
特性
分子式 |
C21H19BrN2O2 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
1-(6-bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C21H19BrN2O2/c1-14(25)19-20(15-5-3-2-4-6-15)17-13-16(22)7-8-18(17)23-21(19)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3 |
InChIキー |
WACAODLQXYRTOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3CCOCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11649264.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11649272.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B11649275.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11649277.png)
![2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-](/img/structure/B11649284.png)
![ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B11649290.png)
![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11649301.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11649314.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11649318.png)
![ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate](/img/structure/B11649319.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)
![N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11649330.png)
